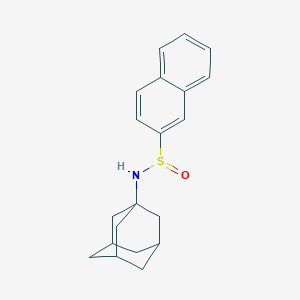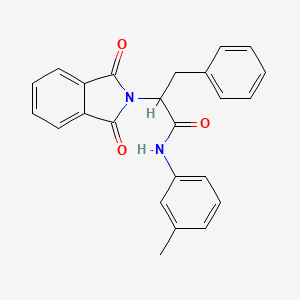![molecular formula C21H24N2O2 B4021845 4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4021845.png)
4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions of bicyclic heptanes with various isocyanates and alkyl and aryl substituents, highlighting methods that could be adapted for synthesizing the target compound (Ranise et al., 1982). Another approach detailed the reaction of bicyclic heptane-2,3-dione with hexaethyltriamidophosphite, suggesting a pathway for introducing specific functional groups (Bogdanov et al., 2006).
Molecular Structure Analysis
Structural analyses of similar compounds have been performed using crystallography and NMR, which could inform the structural study of the target compound. For instance, a study on a closely related carboxamide compound revealed the importance of intramolecular hydrogen bonds (Yi‐Min Cai et al., 2005).
Chemical Reactions and Properties
The reactivity of similar bicyclic compounds with various reagents suggests potential chemical behaviors of the target molecule. For example, the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with specific phosphites highlights potential functionalization reactions (Bogdanov et al., 2006).
Physical Properties Analysis
While specific physical properties of the target compound were not found, studies on related structures suggest that crystallographic and solid-state analyses could provide insights into its physical characteristics, such as stability, crystal form, and intermolecular interactions (L. Gomes et al., 2016).
Chemical Properties Analysis
The chemical properties of closely related compounds, including reactivity towards various chemical reagents and conditions, can inform the potential chemical behavior of the target molecule. For instance, the synthesis and reactivity of quinoline derivatives highlight potential routes for functionalization and modification (I. Gracheva et al., 1982).
Propiedades
IUPAC Name |
4,7,7-trimethyl-N-(2-methylquinolin-8-yl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13-8-9-14-6-5-7-15(17(14)22-13)23-18(25)21-11-10-20(4,16(24)12-21)19(21,2)3/h5-9H,10-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLJRQRWRTXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C34CCC(C3(C)C)(C(=O)C4)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-trimethyl-N-(2-methylquinolin-8-yl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4021778.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4021780.png)
![1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4021795.png)
![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021804.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4021810.png)

![5,5'-[(4-methylphenyl)methylene]bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4021824.png)
![ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021831.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4021838.png)
![2-(benzoylamino)-N-[2-methyl-1-(4-morpholinylcarbonyl)butyl]benzamide](/img/structure/B4021849.png)
![N-isopropyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4021856.png)